methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Description
Methyl 2-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.1]heptane core substituted with methyl groups at positions 4, 7, and 7, a ketone at position 3, and a carbamate-linked benzoate ester at position 1. The 2-oxabicyclo[2.2.1]heptane moiety incorporates an oxygen atom within the bicyclic ring system, distinguishing it from non-oxygenated analogs.
Properties
IUPAC Name |
methyl 2-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-16(2)17(3)9-10-18(16,24-15(17)22)14(21)19-12-8-6-5-7-11(12)13(20)23-4/h5-8H,9-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABJUOIESWNOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Target Compound and Brominated Analog
The 2-oxa group in the target compound introduces hydrogen-bonding capacity and reduces steric hindrance compared to the bulkier bromine substituent .
Structural Similarity and Patentability Considerations
Structural similarity analyses () emphasize the importance of minor substitutions in patentability assessments. Replacing bromine with oxygen in the bicyclo ring represents a critical structural divergence, which could distinguish the target compound from prior art in patent claims. Computational graph-based methods () further highlight shared substructures (e.g., bicyclo[2.2.1]heptane framework, 4,7,7-trimethyl groups) while underscoring the oxygen/bromine divergence as a defining feature .
Research Findings and Implications
- Computational Analysis : Graph-based structural comparisons () identify the bicyclo[2.2.1]heptane core and carbamate linkage as conserved motifs. The 2-oxa/bromo substitution is a critical divergence, impacting electronic profiles and intermolecular interactions .
- Physicochemical Impact : The brominated analog’s higher molecular weight and lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
- Patent Relevance : Structural similarity analyses () suggest that the oxygen-for-bromine substitution could overcome obviousness challenges in patent disputes, provided the modification yields unexpected functional advantages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
